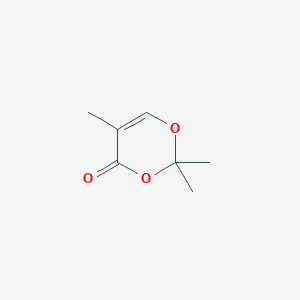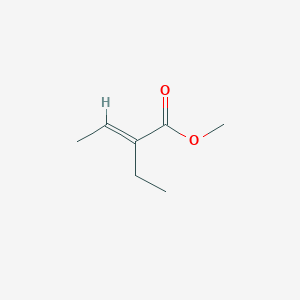
Methyl (2E)-2-ethyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-ethyl-2-butenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound is characterized by its double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.
Reduction: (2E)-2-ethyl-2-buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.
Vergleich Mit ähnlichen Verbindungen
Methyl (2E)-2-ethyl-2-butenoate can be compared with other esters such as:
Methyl (2E)-2-butenoate: Lacks the ethyl substituent, leading to different reactivity and properties.
Ethyl (2E)-2-butenoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl (2Z)-2-ethyl-2-butenoate: The Z-configuration leads to different stereochemistry and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
CAS-Nummer |
101226-85-1 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
methyl (E)-2-ethylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
URKOXBDVSBIUED-GQCTYLIASA-N |
Isomerische SMILES |
CC/C(=C\C)/C(=O)OC |
Kanonische SMILES |
CCC(=CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
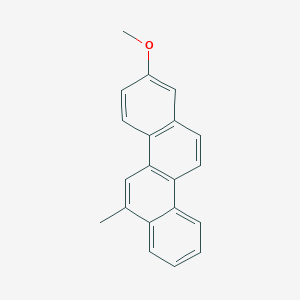
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

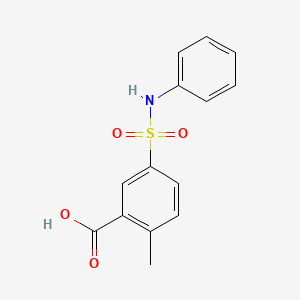
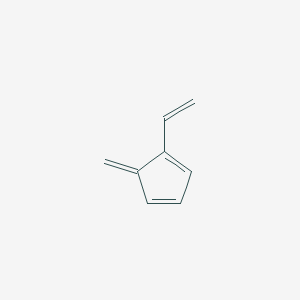
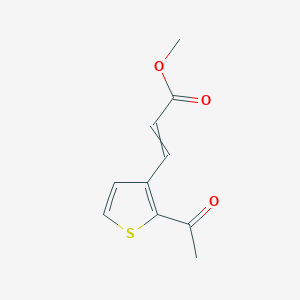
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
